molecular formula C20H35NO7 B13435150 N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid

Cat. No.: B13435150
M. Wt: 401.5 g/mol
InChI Key: KCLHRAVWLXGXKC-AWEZNQCLSA-N
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Description

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the CAS number 1480890-33-2. It is a derivative of L-Glutamic Acid, a naturally occurring amino acid. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves multiple steps, starting from L-Glutamic AcidThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as N,N-Diisopropylethylamine (DIPEA) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diboc L-Glutamic Acid: Similar in structure but lacks the t-butyl and dehydroxy modifications.

    1-O-t-Butyl L-Glutamic Acid: Contains the t-butyl group but not the N,N-Diboc protection.

    6-Dehydroxy L-Glutamic Acid: Lacks the N,N-Diboc and t-butyl groups

Uniqueness

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is unique due to its combination of protective groups and modifications, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

Molecular Formula

C20H35NO7

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoate

InChI

InChI=1S/C20H35NO7/c1-18(2,3)26-15(23)14(12-10-11-13-22)21(16(24)27-19(4,5)6)17(25)28-20(7,8)9/h13-14H,10-12H2,1-9H3/t14-/m0/s1

InChI Key

KCLHRAVWLXGXKC-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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